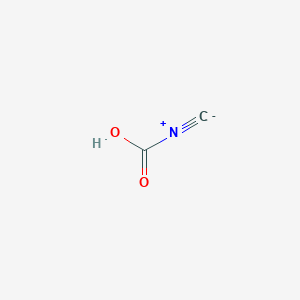

Carbonisocyanidic acid

Description

Historical Context and Evolution of Academic Inquiry into Carbonisocyanidic Acid

The story of this compound begins in 1830 with the work of German chemists Justus von Liebig and Friedrich Wöhler. wikipedia.org Their synthesis of the compound was a pivotal moment in the history of chemistry, contributing to the development of the concept of isomerism. Liebig and Wöhler's research on compounds with the same elemental composition (C, H, N, O) but different properties, such as fulminic acid (HCNO) and cyanic acid (HOCN), helped to establish that the arrangement of atoms within a molecule determines its chemical behavior. This was a foundational concept for modern organic chemistry.

Initially, academic inquiry focused on the fundamental properties and structure of isocyanic acid and its isomers. ugr.es For many years, research was primarily centered in laboratory settings, exploring its synthesis and reactivity. acs.org However, with advancements in analytical instrumentation, the scope of research has broadened considerably. In recent decades, inquiry has expanded into atmospheric chemistry, where isocyanic acid is recognized as a pollutant with potential health implications. rsc.orgrsc.org Furthermore, its detection in various astronomical environments has opened up a new frontier of research in astrochemistry, where it is studied as a potential precursor to more complex organic molecules. ugr.esaanda.org

Significance of this compound in Fundamental Chemical Research

This compound holds a unique position in chemistry as the simplest stable compound containing the four primary elements of organic chemistry and biology: hydrogen, carbon, nitrogen, and oxygen. wikipedia.orgebi.ac.uk Its molecular formula, HNCO, represents a minimal yet versatile structure for studying chemical bonding and reactivity. It is the most stable of the four linear isomers with the molecular formula CHNO that have been synthesized, the others being cyanic acid (HOCN), fulminic acid (HCNO), and isofulminic acid (HONC). wikipedia.org

The stability of isocyanic acid, particularly in comparison to its isomers, is a key aspect of its significance. This stability allows it to serve as a precursor in the synthesis of a variety of more complex molecules. In aqueous solution, it acts as a weak acid. wikipedia.org The compound's thermodynamic properties have been a subject of study to understand its behavior in different environments.

Table 1: Physical and Chemical Properties of Isocyanic Acid and Its Isomers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Stability |

|---|---|---|---|---|

| Isocyanic acid | HNCO | 43.025 | 23.5 | High |

| Cyanic acid | HOCN | 43.025 | ~25 (estimated) | Moderate |

| Fulminic acid | HCNO | 43.025 | - | Low |

Source: wikipedia.org

Overview of Key Research Areas in this compound Chemistry

Current research on this compound is concentrated in several key areas, reflecting its diverse chemical nature and its interactions with biological and environmental systems.

Precursor in Polymer Chemistry: Isocyanic acid is a fundamental precursor in the synthesis of isocyanates, which are crucial monomers in the production of polyurethanes. aidic.itspecificpolymers.com Polyurethanes are a versatile class of polymers with wide-ranging applications, including foams, coatings, and elastomers. aidic.itspecificpolymers.com Research in this area focuses on developing new synthetic routes to polyurethanes, some of which aim to use bio-based precursors to create more sustainable materials. acs.org

Atmospheric Chemistry and Environmental Impact: The identification of isocyanic acid in the atmosphere has led to a significant area of research focused on its sources, sinks, and chemical transformations. rsc.orgrsc.org It is produced from various combustion processes, including biomass burning and the burning of fossil fuels. rsc.org Studies have measured its concentrations in different atmospheric environments, from urban areas to regions impacted by wildfires. pnas.orgacs.org Research is ongoing to understand its atmospheric lifetime and its role in air quality. rsc.orgacs.org

Table 2: Atmospheric Concentrations of Isocyanic Acid in Various Studies

| Location | Concentration | Source/Environment |

|---|---|---|

| Urban Los Angeles, CA | up to 200 pptv | Urban |

| Boulder, CO (during wildfire) | up to 200 pptv | Wildfire smoke |

| Laboratory Biomass Fires | up to 600 ppbv | Biomass burning |

| Guangzhou, China (urban) | up to 2.8 ppbv | Urban |

| North China Plain (rural) | up to 2.2 ppbv | Rural |

Biological Activity and Carbamylation: Isocyanic acid is known to react with biological macromolecules, particularly proteins, through a process called carbamylation. researchgate.netsmolecule.comcreative-proteomics.com This non-enzymatic modification involves the reaction of isocyanic acid with free amino groups on proteins, such as those on lysine (B10760008) residues. creative-proteomics.comnih.govpnas.org Carbamylation can alter the structure and function of proteins and has been implicated as a factor in molecular aging and various pathological conditions. nih.govpnas.org Research in this field investigates the mechanisms of carbamylation and its biological consequences. researchgate.netcreative-proteomics.com

Structure

3D Structure

Properties

CAS No. |

73973-62-3 |

|---|---|

Molecular Formula |

C2HNO2 |

Molecular Weight |

71.03 g/mol |

IUPAC Name |

carbonisocyanidic acid |

InChI |

InChI=1S/C2HNO2/c1-3-2(4)5/h(H,4,5) |

InChI Key |

FLPDSCISACSPOZ-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[N+]C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Carbonisocyanidic Acid and Its Derivatives

Established Laboratory Synthesis Pathways of Carbonisocyanidic Acid

The laboratory preparation of this compound (isocyanic acid) can be achieved through several established methods. The product is highly reactive and requires specific conditions for its isolation.

Two primary pathways for its synthesis are the protonation of cyanate (B1221674) salts and the thermal decomposition of cyanuric acid. wikipedia.orgsmolecule.com

Protonation of Cyanate Anion: This method involves the reaction of a cyanate salt, such as potassium cyanate, with a strong acid. Gaseous hydrogen chloride or acids like oxalic acid can be used for the protonation step. wikipedia.orgsmolecule.com The reaction with potassium cyanate and hydrogen chloride yields isocyanic acid and potassium chloride.

KOCN + HCl → HNCO + KCl

Thermal Decomposition of Cyanuric Acid: Isocyanic acid can also be generated by heating its cyclic trimer, cyanuric acid (C₃H₃N₃O₃), to high temperatures. wikipedia.orgsmolecule.com The decomposition reaction breaks the trimer into three separate molecules of isocyanic acid. wikipedia.org

C₃H₃N₃O₃ → 3 HNCO

| Method | Reactants | Description | Reference |

|---|---|---|---|

| Protonation of Cyanate | Potassium Cyanate (KOCN), Hydrogen Chloride (HCl) or Oxalic Acid | An acid is used to protonate the cyanate anion, forming the volatile isocyanic acid which can be isolated. wikipedia.orgsmolecule.com | wikipedia.orgsmolecule.com |

| Thermal Depolymerization | Cyanuric Acid (C₃H₃N₃O₃) | High-temperature decomposition of the trimer yields gaseous isocyanic acid. wikipedia.orgsmolecule.com | wikipedia.orgsmolecule.com |

Generation and Handling Techniques for Research Purposes

This compound is a volatile and poisonous substance that polymerizes readily. wikipedia.orgsmolecule.com Therefore, specific handling techniques are required for research applications.

Concentrated isocyanic acid is unstable and rapidly polymerizes at temperatures above –20 °C. wikipedia.org The primary products of this oligomerization are cyanuric acid (a trimer) and cyamelide, a polymer. wikipedia.org To prevent this, the acid must be kept very cold or handled in its gaseous state. wikipedia.org

For solution-phase reactions, dilute solutions of isocyanic acid can be prepared and are relatively stable in inert solvents, such as ether and various chlorinated hydrocarbons. wikipedia.org Due to its toxicity and volatility, all procedures involving the generation and handling of isocyanic acid should be conducted in a well-ventilated fume hood. oxy.com

Synthesis of this compound Analogues and Isomers

The most significant analogues of this compound are isocyanates (R-NCO), which are widely used as chemical intermediates. beilstein-journals.org Traditional synthesis of isocyanates often involves the use of highly toxic phosgene (B1210022). beilstein-journals.org Modern research focuses on safer, phosgene-free synthetic routes.

Staudinger–Aza-Wittig Reaction: A versatile and efficient protocol for synthesizing isocyanates involves the reaction of alkyl azides with a phosphine (B1218219) (like polymer-bound diphenylphosphine) in the presence of carbon dioxide (CO₂). beilstein-journals.org This microwave-assisted, one-pot reaction proceeds through an iminophosphorane intermediate that reacts with CO₂ to generate the isocyanate. beilstein-journals.org This method avoids phosgene and is compatible with numerous functional groups. beilstein-journals.org

Curtius Rearrangement: A classic method for preparing isocyanates is the Curtius rearrangement, which involves the thermal decomposition of acid azides. researchgate.net The acid azide (B81097) rearranges to form an isocyanate and nitrogen gas. The isocyanates can then be isolated if the reaction is performed in an inert solvent. researchgate.net

Reaction with β-propiolactone: Derivatives can also be formed through reactions of isocyanates. For instance, 3,4,5,6-Tetrahydro-2,4-dioxo-3-phenyl-2H-1,3-oxazine is synthesized from the reaction of phenyl isocyanate with β-propiolactone. wiley.com

This compound (HNCO) has three other linear isomers: cyanic acid (HOCN), fulminic acid (HCNO), and isofulminic acid (HONC). Of these, isocyanic acid is the only one that is reasonably stable and has been synthesized in a pure state. wikipedia.org

| Method | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Staudinger–Aza-Wittig Reaction | Alkyl Azide, Phosphine, Carbon Dioxide | Phosgene-free, high efficiency, can be microwave-assisted, versatile for various functional groups. beilstein-journals.org | beilstein-journals.org |

| Curtius Rearrangement | Acid Azide | Classic method involving thermal decomposition to yield an isocyanate and nitrogen gas. researchgate.net | researchgate.net |

Catalytic Approaches in this compound Synthesis

While the direct synthesis of this compound is often stoichiometric, catalytic methods are becoming increasingly important for the synthesis of its derivatives and related heterocyclic compounds, particularly those involving the incorporation of carbon dioxide.

Research has focused on developing catalytic systems that can utilize CO₂ as a C1 feedstock, providing a greener alternative to traditional reagents. For example, catalytic systems combining a metal source, such as cobalt, with an ionic liquid have been developed for the cyclization of compounds like propargylamine (B41283) with CO₂ to produce 2-oxazolidinones. aaqr.org These heterocyclic compounds are closely related to isocyanates and can be formed from them. The synergistic effect between the metal and the ionic liquid leads to high catalytic efficiency, and the system can be recycled multiple times. aaqr.org

Furthermore, the development of catalysts for the cycloaddition of CO₂ to epoxides to form cyclic carbonates is another area of intense research. aaqr.org These reactions, often utilizing catalysts like polymeric ionic liquids or metal-organic frameworks, demonstrate the broader effort to use catalytic methods for CO₂ conversion into valuable chemicals that share structural motifs with isocyanate-derived products. aaqr.org

Chemical Reactivity and Reaction Mechanisms of Carbonisocyanidic Acid

Fundamental Reaction Pathways of Carbonisocyanidic Acid

This compound undergoes several fundamental reactions, including hydrolysis and oligomerization, which are highly dependent on concentration and the chemical environment.

The hydrolysis of this compound is a critical process, particularly in aqueous environments and atmospheric chemistry. rsc.org The mechanism and rate of this reaction are strongly dependent on pH. copernicus.org Three distinct pathways govern its hydrolysis: an acid-catalyzed pathway, a neutral pathway involving direct reaction with water, and a base-assisted pathway involving the cyanate (B1221674) ion (NCO⁻). copernicus.orgresearchgate.net

In the neutral and acid-catalyzed hydrolysis, the reaction proceeds through the formation of an unstable intermediate, carbamic acid (H₂NC(O)OH), which subsequently decomposes to ammonia (B1221849) (NH₃) and carbon dioxide (CO₂). copernicus.orgacs.org The presence of water at the air-water interface has been shown to significantly lower the activation barrier for this decomposition compared to the gas phase. acs.org

The three primary hydrolysis reactions are:

Acid-catalyzed: HNCO + H₃O⁺ → NH₄⁺ + CO₂ copernicus.org

Neutral: HNCO + H₂O → NH₃ + CO₂ copernicus.org

Base-assisted: NCO⁻ + 2H₂O → NH₃ + HCO₃⁻ copernicus.org

Detailed kinetic studies have determined the Arrhenius expressions for each of these pathways, quantifying the effect of temperature on the reaction rates.

Table 1: Arrhenius Expressions for the Hydrolysis of this compound

| Reaction Pathway | Rate Constant (k) | Arrhenius Expression |

| Acid-catalyzed (k₁) | k₁ for HNCO + H⁺+ H₂O → NH₄⁺+ CO₂ | (4.4 ± 0.2) × 10⁷ exp(−6000 ± 240∕T) M⁻¹ s⁻¹ |

| Neutral (k₂) | k₂ for HNCO + H₂O → NH₃ + CO₂ | (8.9 ± 0.9) × 10⁶ exp(−6770 ± 450∕T) s⁻¹ |

| Base-assisted (k₃) | k₃ for NCO⁻+ 2H₂O → NH₃+ HCO₃⁻ | (7.2 ± 1.5) × 10⁸ exp(−10900 ± 1400∕T) s⁻¹ |

Data sourced from a study that revisited hydrolysis kinetics at various pH and temperature conditions. researchgate.net

In concentrated solutions or as a pure liquid, this compound is unstable and readily undergoes oligomerization. wikipedia.org The primary products of this process are the cyclic trimer, cyanuric acid, and a linear polymer known as cyamelide. wikipedia.orgznaturforsch.com These oligomeric and polymeric species are generally easy to separate from liquid or gas-phase reaction mixtures. wikipedia.org Theoretical studies suggest that the formation of the keto-structure dimer of this compound is thermodynamically favored, and mass spectrometry has provided evidence for its existence. znaturforsch.com

The polymerization to cyanuric acid is thermodynamically the most favorable pathway. znaturforsch.com The rapid polymerization of concentrated this compound necessitates that it be handled in dilute solutions with inert solvents (like ether or chlorinated hydrocarbons) or kept in gaseous form at very cold temperatures (it polymerizes rapidly above -20 °C). wikipedia.org

Nucleophilic Addition Reactions Involving this compound

The electrophilic carbon atom in this compound is a key site for nucleophilic attack, leading to a range of important addition reactions.

This compound reacts with amines in a process known as carbamoylation to produce substituted ureas. rsc.orgwikipedia.org This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanic acid. A subsequent proton transfer results in the formation of a stable urea (B33335) derivative. iitk.ac.in

General Reaction: HNCO + RNH₂ → RNHC(O)NH₂ wikipedia.org

This reaction is fundamental and historically significant, as it is the reverse of the thermal decomposition of urea, famously synthesized by Friedrich Wöhler. wikipedia.org The mechanism is central to the formation of various urea-based compounds and is also implicated in the biological process of protein carbamoylation, where isocyanic acid reacts with the amino groups of proteins. rsc.orgresearchgate.net If excess isocyanic acid is present, it can further react with the newly formed urea to yield an allophanate. wikipedia.org

This compound can undergo addition reactions with molecules containing electron-rich carbon-carbon double bonds. wikipedia.org A notable example is its reaction with vinyl ethers. In this process, the HNCO adds across the double bond to generate a corresponding isocyanate. youtube.comwikipedia.orgsmolecule.com This reaction underscores the electrophilic character of this compound and provides a pathway for synthesizing more complex isocyanates from simple precursors. The reactivity of the isocyanate functional group is dependent on its substituents; electron-withdrawing groups enhance the carbon's electrophilicity and thus its reactivity. rsc.org

Electrophilic Reactivity in Organic Transformations

The predominant chemical characteristic of this compound is its electrophilicity, centered on the carbonyl carbon. rsc.org This property drives its reactions with a wide array of nucleophiles, including amines, alcohols, and even water. rsc.orgwikipedia.org

In organic transformations, this electrophilic nature is exploited in various synthetic methods. For instance, the reaction with alcohols forms carbamates, a linkage crucial in polyurethane chemistry. wikipedia.org While this compound itself is highly reactive, its derivatives, organic isocyanates (R-N=C=O), are common intermediates in many organic reactions, such as the Curtius and Hofmann rearrangements, which generate isocyanates that can then be trapped by nucleophiles. organic-chemistry.org

A significant manifestation of its electrophilic reactivity is in the context of biochemistry, where it participates in the non-enzymatic modification of proteins through carbamoylation. researchgate.netsmolecule.com Nucleophilic sites on proteins, such as the ε-amino group of lysine (B10760008) residues or N-terminal amino groups, can attack the electrophilic carbon of isocyanic acid. rsc.orgresearchgate.net This modification can alter protein structure and function. researchgate.net Furthermore, theoretical studies have investigated the reactions of this compound with atmospheric radicals like OH, though these reactions are generally slow under ambient conditions. researchgate.netacs.org

Multi-Component Reactions Featuring this compound or Isocyanides

Multicomponent reactions (MCRs) are chemical transformations in which three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the initial components. mdpi.com These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity and diversity from simple starting materials. frontiersin.orgnumberanalytics.com Isocyanide-based multicomponent reactions (IMCRs) are among the most prominent and well-studied classes of MCRs, with a history stretching back to the early 20th century. mdpi.comfrontiersin.org Their robustness and broad scope have made them indispensable tools in fields like drug discovery and combinatorial chemistry. frontiersin.orgacs.org

The Ugi four-component reaction (U-4CR), first reported by Ivar Ugi in 1959, is a cornerstone of IMCR chemistry. amerigoscientific.comslideshare.netillinois.edu It combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative, often referred to as a "Ugi adduct" or a peptoid. amerigoscientific.comacs.org The reaction is typically exothermic and fast, often completing within minutes at room temperature in polar protic solvents like methanol. slideshare.netillinois.eduwikipedia.org

Mechanism: The generally accepted mechanism for the Ugi reaction proceeds through several reversible steps, driven to completion by an irreversible final step. wikipedia.org

Imine Formation: The aldehyde and amine condense to form an imine (or iminium ion after protonation). amerigoscientific.comwikipedia.org

Proton Exchange: The carboxylic acid protonates the imine, forming an activated iminium ion. wikipedia.org

Nucleophilic Attack by Isocyanide: The nucleophilic terminal carbon of the isocyanide adds to the electrophilic iminium ion, generating a nitrilium ion intermediate. amerigoscientific.comwikipedia.org

Second Nucleophilic Addition: The carboxylate anion then adds to the nitrilium ion, forming an α-adduct intermediate (an acylated isoamide). wikipedia.orgorganic-chemistry.org

Mumm Rearrangement: This intermediate undergoes an irreversible intramolecular acyl transfer from the oxygen atom to the nitrogen atom. amerigoscientific.comwikipedia.org This final, irreversible step drives the entire reaction sequence to favor the formation of the stable bis-amide product. wikipedia.org

Synthetic Applications: The Ugi reaction's ability to create diverse, peptide-like structures in a single step makes it highly valuable for generating large chemical libraries for drug discovery and screening purposes. frontiersin.orgorganic-chemistry.org It has been employed in the synthesis of various biologically active compounds and natural products, including Crixivan (an HIV protease inhibitor), telaprevir (B1684684) (an antiviral), and scaffolds for penicillin and bicyclomycin. slideshare.netillinois.eduwikipedia.org Furthermore, post-condensation modifications of Ugi products, such as deprotection-cyclization strategies, allow for the synthesis of complex heterocyclic structures and constrained peptidomimetics. beilstein-journals.orgillinois.edubeilstein-journals.org

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| N-Boc-L-phenylalaninal, L-alanine, tert-butyl isocyanide | Sc(OTf)₃ in MeOH | Methyl ((3S)-3-((tert-butoxycarbonyl)amino)-1-(tert-butylamino)-1-oxo-4-phenylbutan-2-yl)-L-alaninate | 59% | nih.gov |

| N-Boc-L-phenylalaninal, L-serine, tert-butyl isocyanide | Sc(OTf)₃ in MeOH | Methyl ((3S)-3-((tert-butoxycarbonyl)amino)-1-(tert-butylamino)-1-oxo-4-phenylbutan-2-yl)-L-serinate | 52% | nih.gov |

| N-Boc-L-phenylalaninal, L-leucine, tert-butyl isocyanide | Sc(OTf)₃ in MeOH | Methyl ((3S)-3-((tert-butoxycarbonyl)amino)-1-(tert-butylamino)-1-oxo-4-phenylbutan-2-yl)-L-leucinate | 68% | nih.gov |

| DNA-aldehyde, propylamine, acetic acid, tert-butyl isocyanide | Solid-phase synthesis | DNA-dipeptide | Full conversion | acs.org |

Beyond the Ugi reaction, several other IMCRs leverage the unique reactivity of isocyanides.

Passerini Reaction: Discovered by Mario Passerini in 1921, this was the first IMCR to be reported. frontiersin.orgwikipedia.org It is a three-component reaction involving an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgchemistnotes.com The reaction is typically performed at high concentrations in aprotic, non-polar solvents. organic-chemistry.orgnih.gov The mechanism is believed to involve a concerted, trimolecular reaction proceeding through a cyclic transition state, although an ionic pathway can operate in polar solvents. wikipedia.orgchemistnotes.comnih.gov The Passerini reaction is widely used in the synthesis of depsipeptides, α-hydroxy amides, and has been applied in the creation of polymers and pharmaceuticals. beilstein-journals.orgwikipedia.org

Groebke-Blackburn-Bienaymé Reaction: This is another three-component reaction that combines an aldehyde, an amine, and an isocyanide with an electron-deficient heterocycle (like an amidine) to form fused heterocyclic systems, typically imidazopyridines or similar structures. mdpi.comacs.org It is a powerful tool for rapidly constructing complex, drug-like scaffolds. mdpi.com

Ugi-Smiles and Passerini-Smiles Reactions: These are variations where the carboxylic acid component is replaced by a phenol (B47542) or other acidic hydroxyl compound. The reaction proceeds similarly, but the final Mumm rearrangement is replaced by a Smiles rearrangement. wikipedia.org

| Reactants | Conditions/Catalyst | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Aldehyde, isocyanide, alcohol, CO₂ | Base catalyst | α-alkoxycarbonyl amide | Four-component reaction variant using CO₂ as the acid source. | nih.gov |

| Alcohol, isocyanide, carboxylic acid | CuCl₂, NaNO₂, TEMPO, O₂ | Passerini adduct | Aerobic oxidation allows use of an alcohol in place of an aldehyde. | organic-chemistry.org |

| Aldehyde, isocyanide, phenol derivative | Methanol | O-arylated Passerini-type product | A new Passerini-type reaction forming O-arylated compounds. | organic-chemistry.org |

Acid-Catalyzed Reaction Mechanisms

Acid catalysis plays a crucial role in many isocyanide reactions, particularly MCRs like the Ugi and Passerini reactions. masterorganicchemistry.com The primary function of the acid is to activate one of the reaction components, rendering it more susceptible to nucleophilic attack.

In the Ugi reaction , the carboxylic acid acts as a proton source to activate the imine formed from the aldehyde and amine. wikipedia.org Protonation of the imine nitrogen generates a highly electrophilic iminium ion. amerigoscientific.comwikipedia.org This activation is critical for the subsequent nucleophilic addition of the relatively weak nucleophile, the isocyanide. amerigoscientific.com

In the Passerini reaction , the carboxylic acid first engages in hydrogen bonding with the carbonyl oxygen of the aldehyde or ketone. organic-chemistry.orgnih.gov This interaction polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the isocyanide. nih.gov In polar, protic solvents, a more distinct ionic mechanism can occur where the carbonyl group is fully protonated by a strong acid, followed by isocyanide addition. wikipedia.orgchemistnotes.com

In a broader sense, acid-catalyzed reactions of carbonyl compounds often follow a general mechanistic pattern: protonation of the carbonyl oxygen, nucleophilic attack at the carbonyl carbon, proton transfer, and elimination of a leaving group (like water). masterorganicchemistry.com This framework is evident in the initial stages of both the Ugi and Passerini reactions. The kinetics of such reactions are highly dependent on the acid concentration and the structure of the aldehyde or ketone. oberlin.edu

Metal-Catalyzed Reactions Involving this compound Functionality

Transition metal catalysis has significantly expanded the synthetic utility of isocyanides beyond traditional MCRs. rsc.orgsioc-journal.cn Metals can mediate a variety of transformations by interacting with the isocyanide's carbon atom, including insertion reactions, cross-coupling, and C-H functionalization. rsc.orgacs.org

Isocyanide Insertion Reactions: Isocyanides can readily insert into metal-carbon, metal-hydrogen, and metal-heteroatom bonds. sioc-journal.cnacs.org A common pathway involves the coordination of the isocyanide to a metal center, followed by migratory insertion into an existing metal-ligand bond to form an imidoyl-metal complex. mdpi.com This intermediate can then undergo further reactions, such as reductive elimination, to form new products like imines, amides, or ketones. sioc-journal.cnmdpi.com Palladium, rhodium, nickel, and copper are frequently used catalysts for these transformations. sioc-journal.cnmdpi.com

Metal-Catalyzed C-H Functionalization: The combination of C-H activation and isocyanide chemistry provides a powerful strategy for forming complex molecules efficiently. rsc.org A metal catalyst can selectively activate a C-H bond, and the subsequent insertion of an isocyanide followed by further reaction steps allows for the direct functionalization of otherwise inert positions. rsc.org

Cross-Coupling Reactions: Isocyanides are effective partners in metal-catalyzed cross-coupling reactions. For example, the palladium-catalyzed diarylation of isocyanides with organobismuth reagents can produce α-diimines. mdpi.com In contrast, using a rhodium catalyst under similar conditions can selectively yield ketimines. mdpi.com These reactions highlight how the choice of metal catalyst can control the reaction pathway and product outcome. mdpi.com The synthesis of amides via transition metal-catalyzed cross-coupling reactions using isocyanides as carbamoyl (B1232498) synthons is another important application. thieme-connect.com

| Reaction Type | Reactants | Catalyst | Product | Reference |

|---|---|---|---|---|

| Diarylation | Isocyanide, Triarylbismuthine | [RhCl(nbd)]₂ | N-alkyl diaryl ketimine | mdpi.com |

| Diarylation | Isocyanide, Triarylbismuthine | Pd(OAc)₂ | N,N'-dialkyl α-diimine | mdpi.com |

| Carbonylative Sonogashira Coupling | Aryl halide, Terminal alkyne, CO | Palladium(II) complex | Alkynone | ethernet.edu.et |

| Aminocarbonylation/Curtius Rearrangement | Aryl iodide, NaN₃, Oxalic acid | Palladium | N-formylaniline | organic-chemistry.org |

| Domino Reaction | Tosylmethyl isocyanide, Aminochalcone | Not specified | Pyrrolo[3,4-b]quinoline-1,3-dione scaffold | researchgate.net |

Theoretical and Computational Chemistry of Carbonisocyanidic Acid

Quantum Chemical Approaches to Carbonisocyanidic Acid Electronic Structure

Quantum chemistry serves as a powerful tool for elucidating the intrinsic properties of this compound at the molecular level. By solving approximations of the Schrödinger equation, these methods can predict its geometry, energy, and spectroscopic characteristics with high accuracy.

High-level ab initio and Density Functional Theory (DFT) methods have been instrumental in characterizing this compound and its relationship to other isomers on the [H, C, N, O] potential energy surface. Ab initio methods, such as Coupled Cluster with single, double, and perturbative triple excitations [CCSD(T)], provide benchmark-quality data for energies and structures. DFT, using functionals like B3LYP, offers a computationally less expensive alternative that often yields highly accurate results for molecular properties.

Research has established that this compound (HNCO) is the most stable isomer within the [H, C, N, O] family. Computational studies consistently place it at the global minimum on the potential energy surface. Calculations using the CCSD(T) method with large basis sets (e.g., aug-cc-pVQZ) provide precise relative energies for its less stable isomers, cyanic acid (HOCN) and fulminic acid (HCNO). These calculations are crucial for understanding the thermodynamic feasibility of isomerization reactions.

The table below presents the relative energies of the primary [H, C, N, O] isomers, calculated using high-level quantum chemical methods, with this compound set as the reference point (0 kJ/mol).

| Compound Name | Formula | Relative Energy (kJ/mol) | Computational Method |

|---|---|---|---|

| This compound | HNCO | 0.0 | CCSD(T)/CBS |

| Cyanic acid | HOCN | 110.5 | CCSD(T)/CBS |

| Fulminic acid | HCNO | 277.8 | CCSD(T)/CBS |

| Isofulminic acid | HONC | 345.6 | CCSD(T)/CBS |

Note: CBS refers to Complete Basis Set extrapolation.

Geometry optimization is a computational procedure that determines the lowest-energy arrangement of atoms in a molecule, yielding equilibrium bond lengths and angles. For this compound, calculations predict a planar structure with Cₛ symmetry. The H-N-C bond angle is significantly bent, while the N=C=O moiety is nearly linear.

Subsequent to geometry optimization, a vibrational analysis is performed by calculating the second derivatives of the energy with respect to atomic positions. This analysis yields harmonic vibrational frequencies, which correspond to the fundamental modes of molecular vibration and can be directly compared with experimental infrared (IR) spectra. The calculations confirm that the optimized structure is a true minimum on the potential energy surface (i.e., it has no imaginary frequencies).

The optimized geometric parameters and the most significant vibrational frequencies for this compound are detailed in the tables below.

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| Bond Length r(N-H) | 1.002 Å | 0.987 Å |

| Bond Length r(N=C) | 1.216 Å | 1.209 Å |

| Bond Length r(C=O) | 1.169 Å | 1.171 Å |

| Bond Angle ∠(H-N-C) | 128.0° | 128.1° |

| Bond Angle ∠(N-C-O) | 172.4° | 172.2° |

| Vibrational Mode | Symmetry | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|---|

| ν₁ | a' | 3531 | N-H stretch |

| ν₂ | a' | 2269 | N=C=O asymmetric stretch |

| ν₃ | a' | 1327 | N=C=O symmetric stretch |

| ν₄ | a' | 777 | H-N-C bend |

| ν₅ | a'' | 657 | N=C=O out-of-plane bend |

| ν₆ | a' | 572 | N=C=O in-plane bend |

Potential Energy Surface (PES) Mapping and Reaction Pathways

The potential energy surface (PES) of the [H, C, N, O] system is complex, featuring multiple minima corresponding to stable isomers and saddle points corresponding to transition states for isomerization. Mapping this surface is critical for understanding the reaction dynamics, such as the thermal decomposition or photochemical rearrangement of this compound.

Computational chemists use sophisticated algorithms to locate transition state structures and calculate the associated energy barriers (activation energies). For the isomerization of this compound (HNCO) to the higher-energy cyanic acid (HOCN), the reaction proceeds via a 1,3-hydrogen shift. This process involves a high-energy transition state, explaining why cyanic acid is not readily formed from this compound under normal thermal conditions. The calculated activation energy for the HNCO → HOCN isomerization is approximately 335 kJ/mol. Conversely, the reverse reaction (HOCN → HNCO) has a much lower barrier of about 225 kJ/mol, consistent with the greater stability of this compound. These high barriers underscore the kinetic persistence of each isomer once formed, particularly at low temperatures as found in interstellar environments.

Simulation and Prediction of Spectroscopic Parameters

To address this section, researchers would typically employ quantum-chemical methods, such as Density Functional Theory (DFT) or other ab initio calculations, to predict the spectroscopic properties of this compound. mdpi.comrsc.org These simulations can provide valuable insights that complement experimental spectroscopy. researchgate.net Key parameters that would be calculated and tabulated include:

Vibrational Frequencies: Predictions of infrared (IR) and Raman spectra, identifying the frequencies corresponding to specific molecular vibrations, such as stretching and bending modes. wikipedia.orglibretexts.org

Rotational Constants: These are crucial for predicting microwave spectra and determining the precise molecular geometry. mdpi.com

Electronic Transitions: Calculations of UV-Visible spectra by determining the energies of electronic excitations.

Without such computational studies on this compound, no data tables or detailed research findings for this subsection can be provided.

Computational Studies on this compound Reactivity and Selectivity

This section would explore the chemical behavior of the molecule through the lens of computational models. rsc.orglongdom.org

Global and Local Reactivity Descriptors

Local Reactivity Descriptors: To predict where a chemical reaction is most likely to occur on the molecule, local descriptors like Fukui functions and molecular electrostatic potential (MEP) maps are used. mdpi.comscielo.org.mxdiva-portal.org These identify the specific atoms susceptible to nucleophilic or electrophilic attack. nih.gov

As no studies have published these descriptor values for this compound, this analysis is not possible.

Kinetic Predictions and Rate Coefficient Calculations

This subsection would focus on the speed of reactions involving this compound. Computational kinetics can predict reaction pathways and their energy barriers. unina.itiufost.org This involves:

Transition State Theory: Locating the transition state structures for potential reactions and calculating the activation energy, which governs the reaction rate.

Rate Coefficient Calculations: Using methods like the Arrhenius equation or more advanced theories to compute the rate constants (k) for specific elementary reactions over a range of temperatures. nasa.goveuropa.euijcce.ac.ir

A literature search yielded no kinetic studies, either theoretical or experimental, involving this compound, precluding any discussion on its predicted rate coefficients.

Based on a comprehensive search for "this compound," it has been determined that there is no specific, publicly available scientific literature or data corresponding to the spectroscopic characterization of this compound. The name "this compound" does not correspond to a standard or commonly recognized chemical entity in major chemical databases and publications.

Therefore, it is not possible to generate an article with thorough, informative, and scientifically accurate content, including detailed research findings and data tables, for the following requested sections:

Spectroscopic Characterization Techniques for Carbonisocyanidic Acid

Electronic Spectroscopy for Electronic Transitions

The absence of data prevents the creation of content that would meet the requirements for detailed, research-based, and scientifically accurate information strictly pertaining to "Carbonisocyanidic acid." Information on related but distinct compounds, such as carbonic acid or other carboxylic acids, falls outside the scope of the specific instructions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. youtube.comfrontiersin.org This technique is particularly useful for identifying the presence of chromophores, which are functional groups that absorb light. For molecules analogous to this compound, such as isocyanic acid (HNCO), UV-Vis spectroscopy provides critical insights into the molecule's electronic structure and geometry in its excited states. rsc.org

Research on isocyanic acid has shown a distinct absorption spectrum between 200 nm and 280 nm. rsc.org The spectrum is characterized by long progressions of bands, which are attributed to the excitation of the NCO bending vibration in the electronically excited state. Analysis of the rotational structure of these bands indicates a significant change in geometry upon excitation. While the ground state of HNCO is nearly linear, the excited state is found to be strongly bent. rsc.org This change is a key piece of information derived from the UV-Vis spectrum, demonstrating the power of this technique to probe not just electronic energy levels but also molecular geometry.

| Parameter | Observed Value/Finding | Reference |

|---|---|---|

| Absorption Region | 200 nm - 280 nm (2000 Å - 2800 Å) | rsc.org |

| Spectral Features | Long progressions of bands with coarse rotational structure | rsc.org |

| Vibrational Assignment | Excitation of an NCO bending vibration | rsc.org |

| Excited State Geometry (trans) | ∠NCO ≈ 119° | rsc.org |

| Excited State Geometry (cis) | ∠NCO ≈ 129° | rsc.org |

| Polarization of Bands | Type C | rsc.org |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a complementary technique to UV-Vis absorption spectroscopy. After a molecule absorbs a photon and is promoted to an excited electronic state, it can relax by emitting a photon, a process known as fluorescence. This emission is typically at a longer wavelength (lower energy) than the absorbed light. The fluorescence spectrum provides valuable information about the electronic structure of the ground state, the lifetime of the excited state, and the various relaxation pathways available to the molecule. researchgate.net

For a compound like this compound, fluorescence spectroscopy could be employed to study its emissive properties. The technique is highly sensitive to the molecule's environment, making it a powerful probe for investigating intermolecular interactions, such as those with solvent molecules or other solutes. By analyzing changes in the fluorescence intensity and wavelength, one could deduce information about quenching mechanisms, energy transfer processes, and the formation of molecular aggregates. mdpi.com While specific fluorescence data for this compound is not available, the principles of the technique suggest its potential utility in characterizing the molecule's photophysical behavior. rsc.org

| Parameter/Information | Description |

|---|---|

| Emission Wavelength (λem) | Provides information on the energy gap between the excited and ground electronic states. |

| Quantum Yield | Measures the efficiency of the fluorescence process, indicating the prevalence of non-radiative decay pathways. |

| Fluorescence Lifetime | The average time the molecule spends in the excited state before returning to the ground state. |

| Environmental Sensitivity | Changes in fluorescence spectra can indicate interactions with the local environment (e.g., solvent polarity, pH). |

| Quenching Studies | Can reveal information about interactions with other molecules that deactivate the excited state. |

Advanced Spectroscopic Methods in this compound Research

Beyond standard optical spectroscopy, a range of advanced methods can provide deeper insights into the electronic structure, bonding, and reactivity of molecules like this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to the study of chemical species that have unpaired electrons. libretexts.orglibretexts.org While this compound, in its ground state, is likely a diamagnetic species with all electrons paired, EPR spectroscopy would be an indispensable tool for studying its paramagnetic forms, such as its radical anion or cation, or its complexes with transition metal ions. colorado.edu

An EPR spectrum provides detailed information about the electronic environment of the unpaired electron. The key parameters extracted from the spectrum are the g-factor and hyperfine coupling constants. The g-factor is a measure of the magnetic moment of the electron in its specific environment. Hyperfine coupling arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby atomic nuclei, providing direct evidence for the delocalization of the unpaired electron over the molecule and helping to identify the atoms that constitute the radical species. libretexts.org

| Parameter | Information Provided |

|---|---|

| g-factor | Characterizes the magnetic moment of the unpaired electron; sensitive to the electronic structure and symmetry of the radical. |

| Hyperfine Coupling Constant (a) | Measures the strength of the interaction between the electron spin and a nuclear spin. Its magnitude is proportional to the unpaired electron spin density at the nucleus. |

| Number of Lines | Related to the number and type (spin quantum number I) of interacting nuclei. |

| Line Width | Can provide information about dynamic processes such as molecular tumbling and spin relaxation. |

Auger Electron Spectroscopy for Core-Level Analysis

Auger Electron Spectroscopy (AES) is a surface-sensitive analytical technique that provides elemental and chemical information. wikipedia.org The process involves the ionization of a core-level electron by an external probe (e.g., an X-ray or electron beam), followed by a non-radiative relaxation process where an outer-shell electron fills the core hole and the excess energy is transferred to another outer-shell electron, which is then ejected. This ejected electron is the Auger electron, and its kinetic energy is characteristic of the parent atom. wikipedia.org

For molecules like isocyanic acid (HNCO) and fulminic acid (HCNO), AES has been used to investigate their electronic structure in detail. nih.govrsc.org By analyzing the Auger spectra at the K-edges of the constituent atoms (carbon, nitrogen, and oxygen), researchers can assign the observed spectral features to specific electronic decay channels. These experimental spectra are often compared with high-level theoretical computations to provide a complete picture of the electronic states of the doubly-ionized molecule. nih.govrsc.org This method serves as a stringent test for theoretical models of molecular electronic structure and provides a benchmark for understanding core-hole decay processes in small organic molecules. nih.gov

| Atom Edge | Observation | Significance | Reference |

|---|---|---|---|

| C, N, O (K-edges) | Normal and resonant Auger electron spectra recorded. | Provides a comprehensive view of core-hole decay processes. | nih.gov |

| All Edges | Spectra are more complex than isosteric CO₂ due to reduced symmetry. | Highlights the influence of molecular geometry on electronic structure. | nih.gov |

| Resonant Spectra | Show a shift of -8 to -9 eV compared to normal Auger spectra. | Indicates the influence of the spectator electron in the resonant process. | nih.gov |

| Theory vs. Experiment | Good agreement found between experimental spectra and ab initio calculations. | Validates theoretical models for computing core electron spectra. | nih.gov |

Matrix Isolation Spectroscopy for Unstable Species

Matrix isolation is an experimental technique used to study molecules that are highly reactive, unstable, or exist only in the gas phase under normal conditions. loerting.at The method involves trapping the molecule of interest in a rigid, inert matrix (typically a noble gas like argon or neon) at cryogenic temperatures (a few Kelvin). nih.gov This environment prevents the molecules from rotating or reacting with each other, allowing for the acquisition of highly resolved vibrational spectra, usually via Fourier-transform infrared (FTIR) spectroscopy. nih.gov

This technique has been successfully applied to the study of carbonic acid (H₂CO₃) and isocyanic acid (HNCO). loerting.atmdpi.com For carbonic acid, matrix isolation allowed for the first direct spectroscopic observation of the molecule trapped from the gas phase, revealing the existence of two different monomeric conformers as well as a cyclic dimer. loerting.at In the case of isocyanic acid, the technique has been used to study its weak interactions with other molecules, such as nitrogen. nih.govmdpi.com By co-depositing HNCO and N₂ in an argon matrix, researchers were able to identify and characterize hydrogen-bonded and van der Waals complexes between the two molecules, providing fundamental data on intermolecular forces. nih.gov

| Molecule | Matrix | Key Finding | Reference |

|---|---|---|---|

| Carbonic Acid (H₂CO₃) | Argon | First direct spectroscopic evidence for gas-phase H₂CO₃; identified two monomer conformers and a cyclic dimer. | loerting.at |

| Isocyanic Acid (HNCO) | Argon/Nitrogen | Characterization of 1:1, 1:2, and 2:1 complexes between HNCO and N₂. | nih.govmdpi.com |

| HNCO-N₂ Complex | Argon | The most stable 1:1 complex involves a weak, nearly linear hydrogen bond from the NH group to the N₂ molecule. | nih.gov |

| Isocyanic Acid (HNCO) | Argon | Observation of rotational fine structure, indicating that the monomer can rotate within the argon matrix cage. | mdpi.com |

Advanced Research Applications of Carbonisocyanidic Acid in Chemical Sciences

Role in Organic Synthesis and Fine Chemical Production

The reactivity of the isocyanate group has been harnessed by organic chemists to construct a diverse array of molecular architectures, ranging from simple organic molecules to complex libraries of compounds for drug discovery.

Precursor in Ureas and Isocyanates Synthesis

Carbonisocyanidic acid is a direct precursor to ureas through a reaction known as carbamylation, where it reacts with an amine. rsc.org However, due to the gaseous and hazardous nature of isocyanic acid, the synthesis of ureas in a laboratory or industrial setting more commonly involves the use of its more stable and manageable organic derivatives, isocyanates. wikipedia.org Isocyanates react readily with primary and secondary amines to form substituted ureas. wikipedia.org This reaction is a cornerstone of organic synthesis, providing a reliable method for creating the urea (B33335) linkage present in many pharmaceuticals, agrochemicals, and other fine chemicals. researchgate.net

The synthesis of isocyanates themselves can be achieved through various methods, including the reaction of primary amines with phosgene (B1210022) or its safer alternatives. wikipedia.org Rearrangement reactions, such as the Curtius, Hofmann, and Lossen rearrangements, also provide routes to isocyanates from carboxylic acids or their derivatives. wikipedia.org These methods allow for the generation of a wide variety of isocyanates with different functional groups, which in turn can be used to synthesize a diverse range of urea derivatives. orgsyn.org

Utilization in Combinatorial Chemistry and Chemical Library Generation

The efficient and high-yielding nature of the reaction between isocyanates and amines has made it a powerful tool in combinatorial chemistry for the generation of large and diverse chemical libraries. tandfonline.comnih.gov Combinatorial chemistry aims to synthesize a large number of compounds in a short period, which can then be screened for biological activity in drug discovery programs. nih.gov

Isocyanates are frequently employed in solid-phase synthesis, where one of the reactants is attached to a solid support, allowing for easy purification by simple filtration. nih.govmdpi.com This technique, combined with the "split-and-pool" strategy, enables the rapid creation of vast libraries of urea-based compounds. nih.gov Furthermore, isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, offer another powerful approach to generating molecular diversity. mdpi.comresearchgate.net In these reactions, an isocyanide (an isomer of isocyanate) reacts with multiple other components in a one-pot reaction to generate complex molecules. mdpi.com The ability to vary each component independently leads to the exponential growth of the chemical library's size. mdpi.com These libraries of isocyanate- and isocyanide-derived compounds have been instrumental in the discovery of new lead compounds for various therapeutic targets. nih.govrsc.org

| Reaction Type | Reactants | Product | Relevance in Chemical Library Generation |

|---|---|---|---|

| Urea Synthesis | Isocyanate (R-NCO) + Amine (R'-NH2) | Substituted Urea (R-NH-CO-NH-R') | High-throughput synthesis of diverse urea libraries for screening. tandfonline.comrsc.org |

| Ugi Reaction | Isocyanide, Aldehyde/Ketone, Amine, Carboxylic Acid | α-Acylamino Amide | Generates complex, peptide-like scaffolds with multiple points of diversity. mdpi.commdpi.com |

| Passerini Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy Amide | Creates ester and amide functionalities in a single step, increasing molecular complexity. mdpi.com |

| Groebke-Blackburn-Bienaymé Reaction | Isocyanide, Aldehyde, Amine (often as part of a heterocycle) | Fused Imidazoles | Provides rapid access to heterocyclic scaffolds, which are prevalent in medicinal chemistry. researchgate.net |

Contributions to Materials Science and Engineering

The reactivity of the isocyanate group extends beyond small molecule synthesis into the realm of polymer chemistry and materials science, where it is used to create a wide range of functional materials.

Derivatives for Polymer Science Research (e.g., Polyurethane Chemistry)

The most prominent application of this compound derivatives in polymer science is in the synthesis of polyurethanes. Diisocyanates, which contain two isocyanate groups, are key monomers that react with polyols (polymers with multiple hydroxyl groups) to form the characteristic urethane (B1682113) linkages of the polymer backbone. This polyaddition reaction is highly efficient and versatile, allowing for the production of a wide range of polyurethane materials with tailored properties, from flexible foams and elastomers to rigid plastics and coatings. acs.org

The properties of the resulting polyurethane are determined by the specific diisocyanate and polyol used. Aromatic diisocyanates generally impart rigidity and thermal stability, while aliphatic diisocyanates are used for light-stable and weather-resistant coatings. The choice of polyol influences the flexibility and softness of the polymer. This modularity makes polyurethane chemistry a powerful tool for creating materials for a vast array of applications.

Applications in the Design and Development of Novel Functional Materials

Beyond traditional polyurethanes, isocyanate chemistry is employed to design and develop novel functional materials with specific properties. For instance, polymers containing pendant isocyanate groups can be synthesized, which can then be post-functionalized by reacting them with various nucleophiles to introduce specific functionalities. tandfonline.com This approach allows for the creation of materials with tailored surface properties, such as hydrophobicity, biocompatibility, or reactivity.

Isocyanate-free methods for synthesizing polymers with similar properties, such as poly(oxazolidone)s, are also being explored to address the toxicity concerns associated with isocyanates. rsc.org These alternative routes often involve the use of CO2-based monomers and offer a more sustainable approach to producing high-performance polymers. rsc.org The development of isocyanide-based polymers is another emerging area, with these materials showing promise in applications such as sensors and bioactive materials due to their unique electronic and structural properties. nih.govacs.org

| Isocyanate Derivative Application | Resulting Functional Material | Key Properties and Applications |

|---|---|---|

| Diisocyanates in Polyurethane Synthesis | Polyurethanes (Foams, Elastomers, Coatings) | Tunable mechanical properties, thermal stability, weather resistance. acs.org |

| Pendant Isocyanate-Containing Copolymers | Sequentially Functionalizable Polymers | Allows for orthogonal functionalization to create multifunctional materials for biomedical applications. tandfonline.com |

| Isocyanide-Based Polymerization | Functional Isocyanide-Based Polymers | Aggregation-induced emission, optical activity, potential for use in sensors and bioactive materials. nih.govacs.org |

| Isocyanate-Free Routes (e.g., from CO2) | Poly(oxazolidone)s | High-performance polymers with good thermal stability, accessible through greener synthetic methods. rsc.org |

Explorations in Nanomaterials and Two-Dimensional Systems

In the field of nanotechnology, isocyanate chemistry provides a powerful tool for the surface modification and functionalization of nanomaterials and two-dimensional (2D) materials. The high reactivity of isocyanates allows for their covalent attachment to the surfaces of various nanomaterials, thereby altering their properties and enabling their integration into larger systems.

For example, carbon nanotubes (CNTs) have been functionalized with isocyanate groups to improve their dispersion in polymer matrices and to create strong interfacial bonding in nanocomposites. researchgate.net Similarly, the surface of titanium dioxide (TiO2) nanoparticles has been modified with isocyanates to enhance their compatibility with organic solvents and polymers, which is crucial for their use in coatings and composites. researchgate.net

In the realm of 2D materials, the surface of graphene and its derivatives, as well as MXenes, has been modified using isocyanate chemistry. mdpi.commdpi.comrsc.org This functionalization can be used to tune the electronic properties of these materials, for instance, by opening a bandgap in graphene, which is essential for its application in electronics. mit.edu Furthermore, the covalent attachment of specific molecules via isocyanate linkers can be used to develop novel sensors with high sensitivity and selectivity for various analytes. researchgate.netcore.ac.ukfrontiersin.org

| Nanomaterial/2D System | Isocyanate-Based Modification | Resulting Properties and Potential Applications |

|---|---|---|

| Carbon Nanotubes (CNTs) | Covalent attachment of isocyanate groups. researchgate.net | Improved dispersion in polymers, enhanced mechanical properties of nanocomposites. researchgate.net |

| Titanium Dioxide (TiO2) Nanoparticles | Surface functionalization with diisocyanates. researchgate.net | Enhanced compatibility with organic matrices for coatings and composites. researchgate.net |

| Graphene/Graphene Oxide | Surface modification with diisocyanates. mdpi.comrsc.org | Tuned electronic properties, improved dispersion, enhanced mechanical properties of composites. mdpi.comrsc.org |

| MXenes (e.g., Ti3C2Tx) | Covalent modification with isocyanates. mdpi.com | Stable dispersion in hydrophobic matrices, potential for use in sensors and electronic devices. rsc.orgmdpi.com |

Catalysis Research and Development

This compound plays a crucial role as a reactive intermediate and a product in several catalytic processes, most notably in the reduction of nitrogen oxides (NOx) and in the synthesis of other chemicals. researchgate.netmq.edu.au

In the field of environmental catalysis, this compound is a key intermediate in Selective Catalytic Reduction (SCR) processes, which are vital for controlling NOx emissions from stationary and mobile sources. mq.edu.au Research has shown that during the reduction of nitric oxide (NO) with hydrogen (H₂) and carbon monoxide (CO) mixtures over a Platinum/Silica (Pt/SiO₂) catalyst, significant quantities of this compound can be produced. researchgate.net For instance, in a reaction with 3000 ppm of NO, over 1000 ppm of HNCO can be generated. mq.edu.au

Another significant area of catalysis research involving this compound is its synthesis from cyanuric acid. The catalytic thermal decomposition of cyanuric acid provides a direct route to producing isocyanic acid. google.com It has been discovered that using an aluminum-based catalyst allows for the nearly exclusive production of isocyanic acid from cyanuric acid at temperatures ranging from 300°C to 600°C. google.com This catalytic process is highly efficient and the catalyst demonstrates long-term activity. google.com Zirconium and phosphorus-based catalysts have also been shown to be effective for the decomposition of cyanuric acid at temperatures below 1000°F. google.com

The catalytic reactions involving this compound are summarized in the interactive data table below.

| Catalytic Process | Catalyst(s) | Reactant(s) | Product(s)/Intermediate(s) | Temperature Range | Key Findings |

| NOx Reduction | Pt/SiO₂ | NO, H₂, CO | This compound (HNCO) | - | Significant production of HNCO (over 1000 ppm from 3000 ppm NO). researchgate.netmq.edu.au |

| HC-SCR of NOx | CoZSM5, CuZSM5 | Nitromethane, NOx | This compound (HNCO) | Below 350°C | HNCO is a key intermediate; can lead to catalyst deactivation at lower temperatures. researchgate.netmq.edu.au |

| Synthesis of HNCO | Aluminum-based (e.g., Al₂O₃) | Cyanuric acid | This compound (HNCO) | 300°C - 600°C | Near-exclusive production of HNCO with high catalyst stability. google.com |

| Synthesis of HNCO | Zirconium, Phosphorus | Cyanuric acid | Decomposition products including HNCO | Below 1000°F | Effective decomposition of cyanuric acid at lower temperatures. google.com |

Applications in Isotope Separation Studies

While direct applications of this compound in large-scale isotope separation processes are not widely documented, its isotopic species are of significant interest in fundamental chemical physics and spectroscopic studies, which form the basis for understanding isotope effects and potential separation mechanisms.

The study of isotopically labeled this compound, known as isotopologues, provides deep insights into its molecular structure, vibrational frequencies, and reaction dynamics. High-resolution spectroscopic techniques have been used to determine the precise rotational constants for various isotopic species of this compound, including H¹⁵NCO, HN¹³CO, HNC¹⁸O, and deuterated this compound (DNCO).

The data obtained from these studies are crucial for several reasons:

Understanding Molecular Geometry: By analyzing the moments of inertia derived from rotational constants of different isotopologues, the bond lengths and angles of the molecule can be determined with high accuracy.

Probing Reaction Mechanisms: Isotopic substitution can lead to a change in the rate of a chemical reaction, an effect known as the kinetic isotope effect (KIE). wikipedia.org While specific KIE studies involving this compound in the context of isotope separation are not extensively reported, the foundational spectroscopic data on its isotopologues are essential for designing and interpreting such experiments. These studies can help elucidate the transition states of reactions involving this compound.

Astrochemical and Atmospheric Research: The detection of different isotopic species of this compound in interstellar environments and planetary atmospheres can provide valuable information about the chemical and physical conditions of these remote locations, including isotopic fractionation processes that may occur. ugr.es

Environmental and Atmospheric Chemistry of Carbonisocyanidic Acid

Atmospheric Sources and Emission Mechanisms

The presence of carbonisocyanidic acid in the atmosphere is attributed to both direct primary emissions and secondary formation from precursor compounds. rsc.orgethz.ch

Combustion is a major primary source of atmospheric this compound. rsc.org This includes the burning of fossil fuels and biomass.

Fossil Fuels: The combustion of fossil fuels such as coal, gasoline, and diesel is a significant source of this compound. rsc.org Emissions have been quantified from vehicle exhaust, with on-road vehicles being a clear source. copernicus.org Studies on light-duty gasoline vehicles have determined fleet-average emission factors, which can vary depending on the driving conditions, such as engine start or hard acceleration. acs.org For instance, the average emission factor for a fleet of light-duty gasoline vehicles was found to be 0.91 ± 0.58 mg per kg of fuel burned. acs.org Off-road diesel fuel combustion, such as that in large industrial facilities like oil sands operations, also contributes significantly to regional primary emissions. acs.orgcopernicus.org

Biomass Burning: Biomass burning, including wildfires and the burning of agricultural residues, releases significant quantities of this compound through the pyrolysis of nitrogen-containing materials. acs.orgpnas.orgnih.gov Laboratory measurements of biomass fires have shown high levels of HNCO, with concentrations reaching up to 600 parts per billion by volume (ppbv) in smoke. pnas.org The emission ratios of HNCO are highly correlated with carbon monoxide (CO) during the flaming phase of combustion. pnas.org

Table 1: Selected Emission Factors for this compound from Combustion Sources

| Source | Emission Factor (mg/kg fuel) | Notes | Reference |

|---|---|---|---|

| Light-Duty Gasoline Vehicles (Fleet Average) | 0.91 ± 0.58 | Average over unified driving cycle. | acs.org |

| Light-Duty Gasoline Vehicles (Engine Start) | 0.46 ± 0.13 | During the engine start phase. | acs.org |

| Light-Duty Gasoline Vehicles (Hard Acceleration) | 1.70 ± 1.77 | During hard acceleration after engine is warm. | acs.org |

| On-Road Vehicles (Fleet Average) | 2.3 (Median) | Calculated from mobile measurements in the Greater Toronto Area. | copernicus.org |

Besides direct emissions, this compound is also formed in the atmosphere through chemical reactions, known as secondary production. rsc.orgrsc.org This photochemical production involves the oxidation of precursor molecules by atmospheric oxidants. scholaris.ca

The primary precursors for the secondary formation of HNCO are amines and amides. ethz.chrsc.orgnih.gov Laboratory and computational studies have confirmed that these classes of compounds yield this compound upon oxidation by the hydroxyl radical (OH), nitrate (B79036) radical (NO3), or chlorine atoms (Cl). rsc.orgscholaris.ca For example, the oxidation of formamide (B127407) by OH radicals is a known source of HNCO. rsc.org Similarly, nicotine, an amine present in tobacco smoke, can be oxidized by OH radicals to produce HNCO, which can double the initial concentration from cigarette smoke after about 30 minutes of oxidation. scholaris.ca

Field measurements have provided evidence for this secondary source. Downwind of oil sands operations, photochemical oxidation of diesel exhaust was found to produce 116–186 kg hr⁻¹ of HNCO, an amount up to 20 times greater than the primary emissions from the facilities. acs.org This indicates that photochemical processing of vehicle exhaust is a major secondary source of this compound. rsc.org

This compound is released into the atmosphere as an unintended by-product of certain industrial processes and emission control technologies. copernicus.orgcopernicus.org A notable source is the urea-based selective catalytic reduction (SCR) systems used to control nitrogen oxide (NOx) emissions from diesel engines and industrial flue gas. acs.orgpnas.orgnih.gov In these systems, urea (B33335) is thermally decomposed to produce ammonia (B1221849) (NH3), which then reduces NOx. However, incomplete decomposition or side reactions can lead to the formation and release of HNCO. acs.org

Atmospheric Fate and Removal Processes

The atmospheric lifetime and fate of this compound are determined by various physical and chemical removal processes. The dominant sink for HNCO is not gas-phase chemistry but rather uptake by aqueous surfaces. rsc.orgacs.org

The removal of this compound through gas-phase reactions with the most important atmospheric oxidants is remarkably slow. copernicus.orgacs.org These oxidants include the hydroxyl radical (OH), the nitrate radical (NO3), chlorine atoms (Cl), and ozone (O3). copernicus.org

Theoretical and experimental studies have determined the rate coefficients for these reactions at ambient temperatures. acs.orgresearchgate.net The reactions are all slow, with the product formation occurring mainly through H-abstraction. copernicus.org The reaction with the OH radical, a primary daytime oxidant, has a rate coefficient corresponding to an atmospheric lifetime of months to decades. rsc.orgacs.org Reactions with NO3 (a key nighttime oxidant), Cl, and O3 are also not significant loss pathways. researchgate.net Consequently, gas-phase chemical reactions account for a negligible portion, less than 1%, of the total removal of HNCO from the atmosphere. copernicus.org

Table 2: Gas-Phase Reaction Rate Coefficients for this compound with Atmospheric Oxidants at 300 K

| Reactant | Rate Coefficient (k) at 300 K (cm³ molecule⁻¹ s⁻¹) | Atmospheric Significance | Reference |

|---|---|---|---|

| OH | ≤ 7 x 10⁻¹⁶ | Negligible loss process | copernicus.org |

| NO₃ | ≤ 7 x 10⁻¹⁶ | Negligible loss process | copernicus.org |

| Cl | ≤ 7 x 10⁻¹⁶ | Negligible loss process | copernicus.org |

| O₃ | ≤ 7 x 10⁻¹⁶ | Negligible loss process | copernicus.org |

Given the slow rate of gas-phase removal, the primary sink for atmospheric this compound is heterogeneous uptake onto aqueous surfaces, such as aerosol particles and cloud or fog droplets, followed by hydrolysis. acs.orgscholaris.ca Dry deposition to surfaces is also a major removal pathway. copernicus.org

Dry Deposition Mechanisms and Surface Interactions

Dry deposition is the primary removal pathway for isocyanic acid (HNCO) from the atmosphere, accounting for an estimated 90% of its total atmospheric sink. copernicus.orgesm-project.net This process involves the direct transfer and uptake of gaseous HNCO onto various surfaces, including vegetation, soil, and water bodies, without the involvement of precipitation. The efficiency of dry deposition is influenced by meteorological conditions, surface type, and the chemical properties of the compound.

Global chemistry transport models have been employed to estimate the dry deposition velocity and atmospheric lifetime of HNCO. These models often parameterize the deposition velocity based on the characteristics of more well-studied compounds with similar properties, such as formic acid. copernicus.org The lifetime of HNCO with respect to dry deposition varies significantly depending on the underlying surface, ranging from approximately one to three days over the ocean to one to two weeks over vegetated areas. copernicus.org

Computational studies have provided molecular-level insights into the surface interactions of HNCO, particularly with water. Born-Oppenheimer molecular dynamics (BOMD) simulations indicate that the scavenging of HNCO by water droplets is largely due to its preferential adsorption at the air-water interface. acs.org At this interface, the hydrogen atom of HNCO forms a hydrogen bond with the oxygen atom of an interfacial water molecule, which inhibits its evaporation back into the gas phase. acs.org This interaction facilitates the subsequent uptake and hydrolysis of HNCO on wet aerosols and other aqueous surfaces. acs.org

The table below summarizes the relative importance of different atmospheric loss processes for isocyanic acid based on global modeling studies.

| Atmospheric Loss Process | Global Contribution (%) | Key Findings |

| Dry Deposition | ~90% | The dominant sink for atmospheric HNCO. copernicus.orgesm-project.net Deposition is more rapid over oceans than vegetated land. copernicus.orgcopernicus.org |

| Wet Deposition | ~10% | Removal by clouds and precipitation. copernicus.orgesm-project.net |

| Gas-Phase Chemical Loss | <1% | Reactions with oxidants like OH radicals are very slow. copernicus.orgesm-project.net |

Atmospheric Transport, Dispersion, and Global Modeling

Due to its relatively long chemical lifetime in the free troposphere, isocyanic acid (HNCO) can undergo significant long-range atmospheric transport. copernicus.orgesm-project.net Global models indicate that HNCO and its precursors are emitted from sources such as biomass burning and industrial activities and can be transported across continents and oceans. core.ac.uksciencedaily.com Deep convective events, particularly in tropical regions, can efficiently transport HNCO into the upper troposphere and lower stratosphere. esm-project.net

Global chemistry transport models, such as the ECHAM/MESSy Atmospheric Chemistry (EMAC) model and the Community Atmosphere Model with Chemistry (CAM-chem), have been instrumental in understanding the distribution and budget of atmospheric HNCO. copernicus.orgcore.ac.uk These models simulate the emission, transport, chemical transformation, and deposition of HNCO on a global scale.

Model simulations have identified key regions with elevated HNCO concentrations. Annual mean surface concentrations are highest over parts of China, with maximums around 470 parts per trillion by volume (pptv). core.ac.uk However, episodic biomass burning events can lead to much higher concentrations. For instance, levels exceeding 4 parts per billion by volume (ppbv) have been modeled in tropical Africa and the Amazon, and concentrations over 10 ppbv have been predicted for Southeast Asia and Siberia. core.ac.uksciencedaily.com These findings suggest that large populations in these regions could be exposed to potentially harmful levels of HNCO. sciencedaily.com

The following table presents data from a global chemistry transport model, illustrating the estimated tropospheric budget and lifetime of HNCO under different modeling assumptions regarding the pH of atmospheric water, which affects heterogeneous loss rates.

| Modeling Scenario | Lifetime | Dry Deposition Sink | Heterogeneous Loss Sink | Reference |

| Model-Calculated pH | 37 days | 95% | 5% | core.ac.uk |

| Fixed pH = 7 | 6 days | 30% | 70% | core.ac.uk |

Contribution to Atmospheric Chemical Cycles (Nitrogen, Carbon)

Isocyanic acid (HNCO) is a component of the atmospheric nitrogen and carbon cycles, although its direct impact on the global budgets of these elements is considered to be modest. nih.govrsc.org

Nitrogen Cycle: Isocyanic acid is considered a minor but ubiquitous component of the atmospheric organic nitrogen (ON) pool. nih.govresearchgate.net Its primary contribution to the nitrogen cycle occurs after its removal from the gas phase. The main atmospheric sink for HNCO is deposition, particularly heterogeneous uptake onto aqueous aerosols, cloud droplets, and surface waters, followed by hydrolysis. nih.govrsc.org This hydrolysis reaction produces ammonia (NH₃) and carbon dioxide (CO₂). acs.orgrsc.org

HNCO + H₂O → NH₃ + CO₂

While this process represents a source of atmospheric ammonia, "back-of-the-envelope" calculations suggest that on a global scale, the contribution of HNCO hydrolysis to the total ammonia budget is insignificant, accounting for only about 1%. nih.govrsc.orgrsc.org However, in specific environments with high HNCO concentrations, such as areas impacted by intense biomass burning or certain industrial emissions, this pathway could represent a locally important source of ammonia. nih.govrsc.org

Carbon Cycle: The direct contribution of gas-phase isocyanic acid to the atmospheric carbon cycle through oxidation is negligible. copernicus.orgesm-project.net Theoretical and experimental studies have shown that the gas-phase reactions of HNCO with major atmospheric oxidants, such as the hydroxyl radical (OH), are extremely slow. copernicus.org The atmospheric lifetime of HNCO with respect to oxidation by OH radicals is estimated to be on the order of months to decades. nih.govrsc.org Consequently, very little atmospheric HNCO is converted to other carbon-containing compounds like carbon dioxide through direct gas-phase oxidation. The carbon from HNCO is primarily returned to the surface or aqueous phase via deposition and subsequent hydrolysis. acs.org

Q & A

Q. How can machine learning enhance the design of this compound derivatives with targeted properties?

- Methodological Answer : Train models on datasets combining structural descriptors (e.g., Hammett constants, dipole moments) and experimental outcomes (e.g., stability, reactivity). Validate predictions via high-throughput screening and active learning loops. Publish code and hyperparameters to ensure reproducibility .

Data Presentation and Publication Standards

Q. What are the best practices for reporting conflicting results in this compound research?

Q. How should researchers structure a manuscript to emphasize the novelty of this compound applications?

- Methodological Answer : Organize the paper around a central hypothesis (e.g., "The acid’s dual electrophilic/nucleophilic character enables X"). Use tables to compare performance metrics (yield, selectivity) with established reagents. Limit the introduction to 500 words, focusing on gaps in the literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.